2-Aminophenyl 4-methylbenzene-1-sulfonate
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Overview
Description
2-Aminophenyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Biochemical Pathways
Given the potential for membrane disruption and DNA interaction, it is plausible that this compound could affect a variety of cellular processes, including cell division and protein synthesis .
Result of Action
Based on the potential mode of action, it could lead to cell death through membrane disruption and dna interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 2-aminophenol followed by the introduction of the 4-methylbenzene group. One common method includes:
Sulfonation of 2-Aminophenol: This step involves reacting 2-aminophenol with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Coupling with 4-Methylbenzenesulfonyl Chloride: The sulfonated intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the sulfonate group.
Scientific Research Applications
Chemistry
In chemistry, 2-Aminophenyl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its reactivity makes it a valuable building block for complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form stable conjugates with biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenyl 4-chlorobenzene-1-sulfonate
- 2-Aminophenyl 4-nitrobenzene-1-sulfonate
- 2-Aminophenyl 4-methoxybenzene-1-sulfonate
Uniqueness
Compared to similar compounds, 2-Aminophenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group, which can influence its hydrophobicity and reactivity. This makes it particularly useful in applications where specific interactions with hydrophobic environments are required.
Properties
IUPAC Name |
(2-aminophenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMKKRVBCYKOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923879 |
Source
|
Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216-96-2 |
Source
|
Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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